Cas no 7697-48-5 ((3-chlorophenyl)-(1h-pyrrol-2-yl)methanone)

(3-chlorophenyl)-(1h-pyrrol-2-yl)methanone structure
7697-48-5 structure
Product Name:(3-chlorophenyl)-(1h-pyrrol-2-yl)methanone
CAS No:7697-48-5
MF:C11H8ClNO
MW:205.640321731567
CID:1782728
PubChem ID:21576138
Update Time:2025-04-21

(3-chlorophenyl)-(1h-pyrrol-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-chlorophenyl)-(1H-pyrrol-2-yl)methanone
    • (3-CHLOROPHENYL)(1H-PYRROL-2-YL)METHANONE
    • 2-(3-CHLOROBENZOYL)PYRROLE
    • CTK9A4428
    • SureCN9772454
    • 2-(3-Chlor-benzoyl)-pyrrol
    • Pyrrol-2-yl-(3-chlorphenyl)-keton
    • AB52881
    • METHANONE, (3-CHLOROPHENYL)-1H-PYRROL-2-YL-
    • (3-chloro-phenyl)-pyrrol-2-yl-methanone
    • 7697-48-5
    • SCHEMBL9772454
    • DTXSID201274000
    • AKOS013058950
    • (3-Chlorophenyl)-1H-pyrrol-2-ylmethanone
    • (3-chlorophenyl)-(1h-pyrrol-2-yl)methanone
    • Inchi: 1S/C11H8ClNO/c12-9-4-1-3-8(7-9)11(14)10-5-2-6-13-10/h1-7,13H
    • InChI Key: JNQRGIQAGKVUOK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C1=CC=CN1)=O

Computed Properties

  • Exact Mass: 205.02954
  • Monoisotopic Mass: 205.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • PSA: 32.86
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